2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Physicochemical Profiling, Exact Mass Analytics, and Pharmacological Mechanisms
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Physicochemical Profiling, Exact Mass Analytics, and Pharmacological Mechanisms
Executive Summary
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS: 151587-61-0) is a synthetically derived 9-deazapurine analog. By replacing the nitrogen at the 9-position of the classical purine ring with a carbon atom, the pyrrolo[3,2-d]pyrimidine scaffold achieves profound resistance to enzymatic cleavage while maintaining structural mimicry of natural nucleobases like guanine[1]. This structural class has been extensively investigated for its role in inhibiting purine nucleoside phosphorylase (PNP) and as a targeted anti-proliferative agent[1][2]. This technical guide details its exact mass characteristics, structural biology, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) methodology for its quantification in drug development.
Physicochemical Profiling & Exact Mass
Understanding the exact mass and isotopic distribution of this compound is critical for mass spectrometry applications in drug metabolism and pharmacokinetics (DMPK).
Table 1: Core Physicochemical and Analytical Parameters
| Parameter | Value | Causality / Analytical Significance |
| Molecular Formula | C7H8N4O | Base for isotopic pattern prediction and structural validation[3]. |
| Molecular Weight | 164.16 g/mol | Standard molar mass required for bulk formulation and molarity calculations[3]. |
| Exact Mass | 164.0698 Da | Crucial for distinguishing the parent drug from isobaric endogenous species in HRMS[3]. |
| Target Ion [M+H]+ | 165.0771 Da | Primary adduct formed in positive Electrospray Ionization (ESI+). |
| Topological Polar Surface Area | 74.5 Ų | Indicates moderate membrane permeability; favorable for targeting intracellular enzymes[4]. |
| LogP (XLogP3) | -0.6 | Hydrophilic nature requires specific reverse-phase or HILIC retention strategies[3]. |
Structural Biology & Mechanism of Action
The substitution pattern of 2-amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one mimics that of guanine, but its defining feature is the pyrrole fusion (the 9-deazaguanine core)[2].
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Enzymatic Resistance : Natural purines contain a labile C-N glycosidic bond that is readily cleaved by enzymes like PNP. The 9-deaza modification replaces this with a robust C-C bond, preventing enzymatic degradation and increasing half-life[1].
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PNP Inhibition : By binding competitively to the active site of PNP, these analogs block the purine salvage pathway. This leads to an accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, triggering apoptosis. This mechanism is highly sought after for T-cell selective immunosuppression and treating T-cell leukemias[2].
Figure 1: Purine salvage pathway inhibition by 9-deazaguanine analogs.
Analytical Methodology: Self-Validating LC-HRMS Protocol
To accurately quantify the exact mass (164.0698 Da) of this hydrophilic compound in complex biological matrices, a highly specific LC-HRMS workflow is required. The following protocol incorporates a self-validating system to ensure trustworthiness and eliminate matrix interference.
Phase 1: Sample Preparation (Protein Precipitation)
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Step 1 : Aliquot 50 µL of biological plasma into a microcentrifuge tube.
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Step 2 : Add 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C3-labeled analog).
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Causality : The 1:3 organic ratio rapidly denatures plasma proteins. The inclusion of the SIL-IS at the earliest step creates a self-validating recovery metric; any extraction losses or ion suppression in the source will equally affect the analyte and the IS, maintaining a constant, reliable area ratio.
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Step 3 : Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.
Phase 2: Chromatographic Separation
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Column : Polar-embedded C18 or HILIC column (e.g., Waters Acquity BEH Amide).
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Causality : Given the compound's negative LogP (-0.6)[3], standard C18 columns may result in poor retention and co-elution with the solvent front. A polar-embedded or HILIC stationary phase ensures adequate retention (k' > 2), separating the analyte from early-eluting ion-suppressing salts.
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Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid drives the equilibrium toward the protonated state [M+H]+, maximizing ESI+ sensitivity.
Phase 3: High-Resolution Mass Spectrometry (HRMS)
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Instrument : Orbitrap or Q-TOF mass spectrometer in positive ESI mode.
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Detection : Set the extraction window to m/z 165.0771 ± 5 ppm.
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Causality : The exact mass of the protonated molecule is 165.0771 Da. Using a narrow 5 ppm mass tolerance ensures that isobaric biological purines (which may differ by only fractional mass units) do not produce false-positive signals.
Figure 2: Self-validating LC-HRMS workflow for exact mass quantification.
Synthetic Pathway & Structural Grounding
The synthesis of the pyrrolo[3,2-d]pyrimidine core typically involves the construction of the pyrimidine ring followed by pyrrole annulation. A proven method involves the base-catalyzed condensation of cyano aldehydes with aminomalonate derivatives, yielding aminopyrroles[5]. Subsequent guanylation and base-induced ring closure construct the highly stable 9-deazapurine framework[5]. Modifications at the N3 and N5 positions (such as the 3-methyl group in 151587-61-0) are strategically employed to alter the hydrogen-bonding network, tuning the molecule's affinity for target kinases or phosphorylases[1].
References
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PubChem . "2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one." National Center for Biotechnology Information. URL:[Link]
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Sircar JC, et al. "Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents." Journal of Medicinal Chemistry, 1992. URL:[Link]
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Stefan K, et al. "Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics." Molecules (MDPI), 2019. URL:[Link]
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Elliott AJ, et al. "An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines." The Journal of Organic Chemistry, 1997. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. Description of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d] pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | C7H8N4O | CID 10535013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 151587-61-0化工百科 – 960化工网 [m.chem960.com]
- 5. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
